molecular formula C6H5NO4S B2651649 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid CAS No. 1891274-16-0

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid

Cat. No.: B2651649
CAS No.: 1891274-16-0
M. Wt: 187.17
InChI Key: UHLLTSXSWXNRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid is a heterocyclic compound containing a thiazole ringThe molecular formula of this compound is C6H5NO4S, and it has a molecular weight of 187.18 g/mol .

Scientific Research Applications

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating potential hazards if ingested, in contact with skin, eyes, or if inhaled . Precautionary measures include avoiding ingestion, skin and eye contact, inhalation, and dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with methoxycarbonylating agents. One common method includes the use of thiazole-3-carboxylic acid as a starting material, which is then reacted with methoxycarbonyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxycarbonyl-1,2-thiazole-3-carboxylic acid is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other heterocyclic compounds.

Properties

IUPAC Name

5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-11-6(10)4-2-3(5(8)9)7-12-4/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLLTSXSWXNRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891274-16-0
Record name 5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.